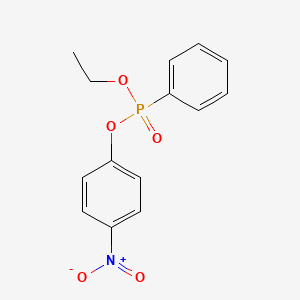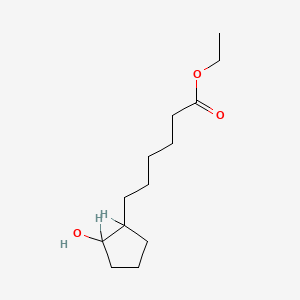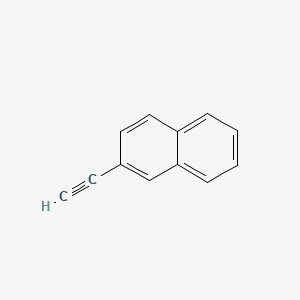
Trifluoromethionine
Übersicht
Beschreibung
Trifluormethionin ist ein halogeniertes Analogon von Methionin, einer essentiellen Aminosäure. Es zeichnet sich durch den Austausch der Methylgruppe in Methionin durch eine Trifluormethylgruppe aus. Diese Modifikation verleiht der Verbindung einzigartige Eigenschaften und macht sie zu einem interessanten Thema in verschiedenen wissenschaftlichen Bereichen, darunter Chemie, Biologie und Medizin.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Trifluormethionin kann durch verschiedene chemische Wege synthetisiert werden. Eine gängige Methode beinhaltet die Verwendung von Trifluormethylierungsreagenzien, um die Trifluormethylgruppe in Methionin oder dessen Derivate einzuführen. Die Reaktion erfordert typischerweise einen Katalysator, wie z. B. Palladium, und wird unter kontrollierten Bedingungen durchgeführt, um die selektive Einführung der Trifluormethylgruppe zu gewährleisten .
Industrielle Produktionsmethoden
Die industrielle Produktion von Trifluormethionin beinhaltet häufig die großtechnische chemische Synthese unter optimierten Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Der Prozess kann Schritte wie Reinigung, Kristallisation und Qualitätskontrolle umfassen, um sicherzustellen, dass das Endprodukt die geforderten Spezifikationen erfüllt .
Chemische Reaktionsanalyse
Reaktionstypen
Trifluormethionin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können Trifluormethionin in die entsprechenden Thiol- oder Sulfidderivate umwandeln.
Substitution: Die Trifluormethylgruppe kann unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion und Nucleophile für Substitutionsreaktionen. Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und Drücken durchgeführt, um die Selektivität und Ausbeute zu gewährleisten .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Trifluormethionin-Sulfoxide, -Sulfone, -Thiole und verschiedene substituierte Derivate. Diese Produkte haben unterschiedliche chemische und physikalische Eigenschaften, die sie in verschiedenen Anwendungen nützlich machen .
Wissenschaftliche Forschungsanwendungen
Trifluormethionin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexer Moleküle und als Sonde zur Untersuchung von Reaktionsmechanismen verwendet.
Biologie: Die Verbindung wird verwendet, um die Proteinstruktur und -funktion zu untersuchen, da sie in Proteine eingebaut werden kann, um deren Dynamik und Wechselwirkungen zu untersuchen.
Medizin: Trifluormethionin hat sich als mögliches antimikrobielles Mittel gegen anaerobe Bakterien und parasitäre Protozoen erwiesen.
Wirkmechanismus
Trifluormethionin übt seine Wirkung hauptsächlich durch seine Wechselwirkung mit Methionin-γ-Lyase aus, einem Enzym, das in vielen anaeroben Mikroorganismen vorkommt. Die Verbindung wird durch das Enzym in toxische Produkte wie α-Ketobutyrat, Ammoniak und Methanthiol umgewandelt, die zelluläre Prozesse stören und zum Zelltod führen. Dieser Mechanismus macht Trifluormethionin zu einem vielversprechenden Kandidaten für die Entwicklung neuer antimikrobieller Mittel .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trifluoromethionine can be synthesized through several chemical routes. One common method involves the use of trifluoromethylation reagents to introduce the trifluoromethyl group into methionine or its derivatives. The reaction typically requires a catalyst, such as palladium, and is carried out under controlled conditions to ensure the selective introduction of the trifluoromethyl group .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
Trifluoromethionine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiol or sulfide derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions include this compound sulfoxides, sulfones, thiols, and various substituted derivatives. These products have distinct chemical and physical properties that make them useful in different applications .
Wissenschaftliche Forschungsanwendungen
Trifluoromethionine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and as a probe to study reaction mechanisms.
Biology: The compound is used to investigate protein structure and function, as it can be incorporated into proteins to study their dynamics and interactions.
Medicine: this compound has shown potential as an antimicrobial agent against anaerobic bacteria and parasitic protozoa.
Wirkmechanismus
Trifluoromethionine exerts its effects primarily through its interaction with methionine γ-lyase, an enzyme found in many anaerobic microorganisms. The compound is converted by the enzyme into toxic products, such as α-ketobutyrate, ammonia, and methanethiol, which disrupt cellular processes and lead to cell death. This mechanism makes this compound a promising candidate for the development of new antimicrobial agents .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Verbindungen, die Trifluormethionin ähneln, umfassen:
- Trifluormethylcystein
- Fluoroalkylhomocysteine
- Fluoroalkylcysteine
Einzigartigkeit
Trifluormethionin ist aufgrund seiner Trifluormethylgruppe einzigartig, die ihm besondere chemische und biologische Eigenschaften verleiht. Diese Modifikation erhöht seine Stabilität, Lipophilie und Fähigkeit, mit spezifischen Enzymen zu interagieren, was es zu einem wertvollen Werkzeug in verschiedenen Forschungs- und industriellen Anwendungen macht .
Eigenschaften
IUPAC Name |
(2S)-2-amino-4-(trifluoromethylsulfanyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO2S/c6-5(7,8)12-2-1-3(9)4(10)11/h3H,1-2,9H2,(H,10,11)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJLTSVBCXYTQK-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSC(F)(F)F)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CSC(F)(F)F)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10962362 | |
| Record name | Trifluoromethionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10962362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
764-52-3, 4220-05-7 | |
| Record name | S-(Trifluoromethyl)-L-homocysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=764-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trifluoromethionine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004220057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trifluoromethionine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trifluoromethionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10962362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIFLUOROMETHIONINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QH3U5JK2DR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


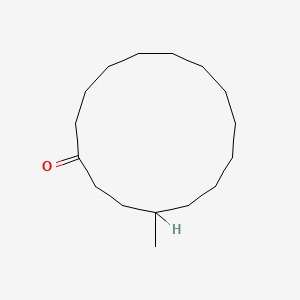
![2,3,14-trihydroxy-10,13-dimethyl-17-(2,3,7-trihydroxy-6-methylheptan-2-yl)-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1219532.png)
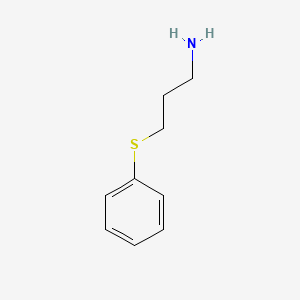
![(8S,9S,10E,12S,13R,14S,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-en-1-ylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl carbamate](/img/structure/B1219536.png)
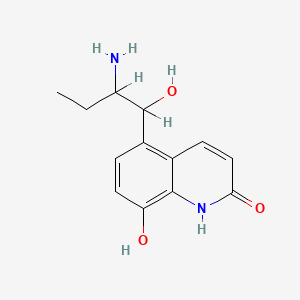
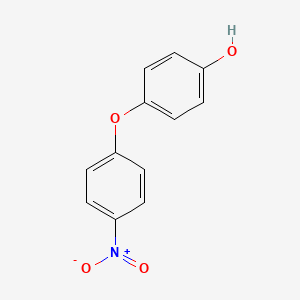
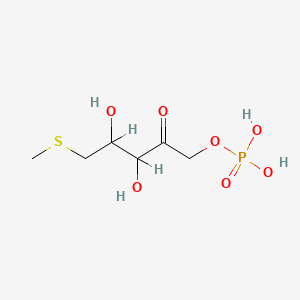


![7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonane](/img/structure/B1219546.png)

